1-(2,4-Dimethylphenyl)but-3-en-1-ol
Description
1-(2,4-Dimethylphenyl)but-3-en-1-ol (C₁₂H₁₆O, MW 176.3) is a chiral secondary alcohol characterized by a 2,4-dimethylphenyl substituent and a butenol chain. Key properties include:
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h4,6-8,12-13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLPRDTEYZJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC=C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethylphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene with but-3-en-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-dimethylphenyl is coupled with a suitable butenol halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
On an industrial scale, the production of 1-(2,4-Dimethylphenyl)but-3-en-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The double bond in the butenol side chain can be reduced to form the saturated alcohol using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride in methanol.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2,4-Dimethylphenyl)but-3-en-1-one or 1-(2,4-Dimethylphenyl)but-3-en-1-al.
Reduction: 1-(2,4-Dimethylphenyl)butan-1-ol.
Substitution: Various nitro or halogenated derivatives of 1-(2,4-Dimethylphenyl)but-3-en-1-ol.
Scientific Research Applications
1-(2,4-Dimethylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals. Studies on its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases. Its structural features suggest potential activity as an anti-inflammatory or antimicrobial agent.
Industry: 1-(2,4-Dimethylphenyl)but-3-en-1-ol is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for use in polymer synthesis and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring and butenol side chain can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.
The compound may also modulate enzyme activity by acting as a substrate or inhibitor, depending on its structural compatibility with the enzyme’s active site. Further research is needed to elucidate the precise molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2,4-Dimethylphenyl)but-3-en-1-ol with analogs differing in aromatic substituents or chain length:
| Compound Name | Molecular Formula | MW | Substituents | Optical Rotation [α]₂⁵D | Solubility |
|---|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)but-3-en-1-ol | C₁₂H₁₆O | 176.3 | 2,4-dimethylphenyl | +63° (CHCl₃) | Insoluble in water; soluble in CHCl₃ |
| (R)-1-(4-Methoxyphenyl)but-3-en-1-ol | C₁₁H₁₄O₂ | 178.2 | 4-methoxyphenyl | +56° (CHCl₃) | Insoluble in water; soluble in CHCl₃ |
| 1-(4-Chlorophenyl)but-3-en-1-ol | C₁₀H₁₁ClO | 182.65 | 4-chlorophenyl | Not reported | Boiling point: 140°C (2 mmHg) |
| (R)-1-Phenylhex-5-en-3-ol | C₁₂H₁₆O | 176.3 | Phenyl; extended chain | +4° (CHCl₃) | Colorless viscous oil |
Key Observations :
- Substituent Effects: Electron-Donating Groups (e.g., methyl, methoxy): Enhance lipophilicity. Electron-Withdrawing Groups (e.g., chloro): The 4-chloro derivative (C₁₀H₁₁ClO) has a higher molecular weight (182.65 vs. 176.3) and altered boiling points due to increased polarity .
- Optical Activity: The target compound exhibits the highest optical rotation (+63°), suggesting greater stereochemical rigidity compared to the 4-methoxy analog (+56°) and the phenylhexenol derivative (+4°) .
- Solubility: All compounds are water-insoluble but vary in organic solvent compatibility. The 4-methoxy variant (C₁₁H₁₄O₂) may show slightly improved ethanol solubility due to the polar methoxy group .
Biological Activity
1-(2,4-Dimethylphenyl)but-3-en-1-ol, a compound with the molecular formula C13H16O, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a butenol structure with a dimethylphenyl substituent. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that 1-(2,4-Dimethylphenyl)but-3-en-1-ol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy of 1-(2,4-Dimethylphenyl)but-3-en-1-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Bacillus subtilis | 0.75 μg/mL |
The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes, contributing to its antibacterial effects.
Anticancer Activity
Preliminary studies suggest that 1-(2,4-Dimethylphenyl)but-3-en-1-ol may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines.
Case Study: Induction of Apoptosis in Cancer Cells
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptotic markers after treatment with concentrations ranging from 10 to 50 μM.
Table 2: Effects on Apoptosis Markers
The findings suggest that the compound may act through the intrinsic apoptotic pathway, possibly involving mitochondrial membrane potential disruption.
The biological activity of 1-(2,4-Dimethylphenyl)but-3-en-1-ol can be attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity and influence various biochemical pathways relevant to microbial resistance and cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
